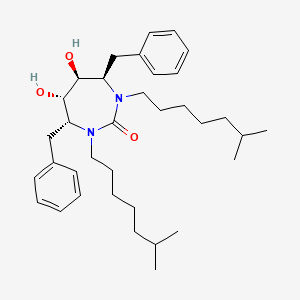
Pinocarvyl acetate, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pinocarvyl acetate, trans-: is an organic compound with the molecular formula C₁₂H₁₈O₂ . It is a bicyclic monoterpene ester, specifically the acetate ester of trans-pinocarveol. This compound is known for its pleasant aroma and is often found in essential oils derived from coniferous trees.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pinocarvyl acetate, trans- can be synthesized through the esterification of trans-pinocarveol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of pinocarvyl acetate, trans- involves the extraction of trans-pinocarveol from natural sources, followed by its esterification. The process may include distillation and purification steps to ensure the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pinocarvyl acetate, trans- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of pinocarvyl acetate, trans- can lead to the formation of pinocarveol. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: The acetate group in pinocarvyl acetate, trans- can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Oxidized derivatives such as pinocarvone.
Reduction: Pinocarveol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pinocarvyl acetate, trans- has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in the synthesis of other organic compounds. It is also studied for its reactivity and chemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma. It is also used in the formulation of perfumes, cosmetics, and food flavorings.
Mecanismo De Acción
The mechanism of action of pinocarvyl acetate, trans- involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.
Comparación Con Compuestos Similares
Pinocarvyl acetate, trans- can be compared with other similar compounds, such as:
(Z)-Pinocarvyl acetate: The cis-isomer of pinocarvyl acetate, which has different physical and chemical properties.
cis-Pinocarvyl acetate: Another stereoisomer with distinct characteristics.
Pinocarveol: The alcohol precursor of pinocarvyl acetate, trans-, which has different reactivity and applications.
Uniqueness: Pinocarvyl acetate, trans- is unique due to its specific stereochemistry, which influences its reactivity, biological activity, and applications. Its pleasant aroma and presence in natural essential oils also contribute to its distinctiveness.
Propiedades
Número CAS |
33045-02-2 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
[(1R,3S,5R)-6,6-dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-7-10-5-9(12(10,3)4)6-11(7)14-8(2)13/h9-11H,1,5-6H2,2-4H3/t9-,10+,11+/m1/s1 |
Clave InChI |
UDBAGFUFASPUFS-VWYCJHECSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C[C@H]2C[C@@H](C1=C)C2(C)C |
SMILES canónico |
CC(=O)OC1CC2CC(C1=C)C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


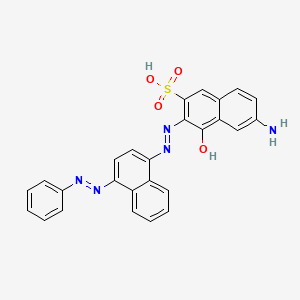

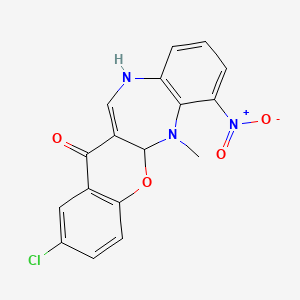
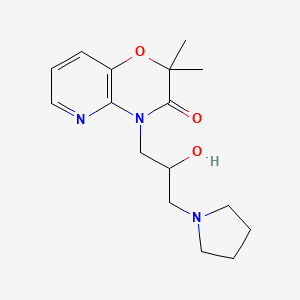
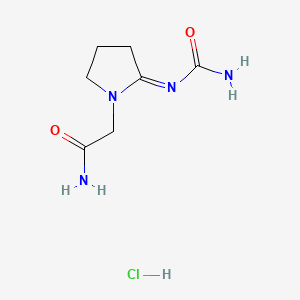
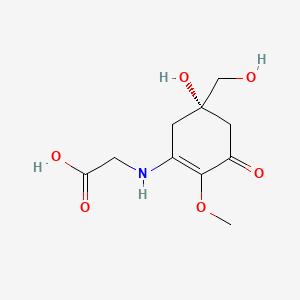

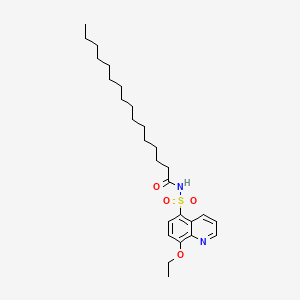

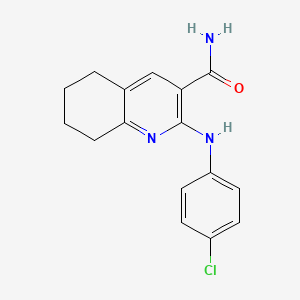
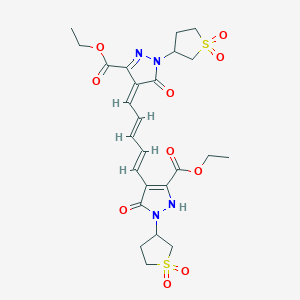

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)
